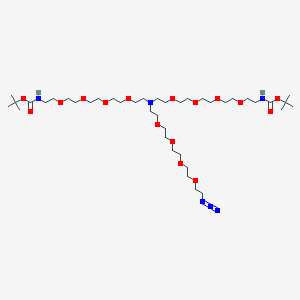

N-(Azido-PEG4)-N-bis(BocNH-PEG4)

Description

Fundamentals of PEGylation in Modern Research and its Strategic Advantages

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs. medchemexpress.com This modification has become a cornerstone of pharmaceutical development and biotechnology, offering a multitude of strategic advantages. medchemexpress.comnih.gov The hydrophilic and flexible nature of PEG creates a hydration shell around the conjugated molecule, which can increase its hydrodynamic size. nih.govbroadpharm.com This increased size often leads to reduced renal clearance, thereby extending the circulation half-life of therapeutic agents in the body. broadpharm.com

Furthermore, PEGylation can enhance the solubility and stability of poorly water-soluble or aggregation-prone compounds. biochempeg.com It can also mask antigenic sites on therapeutic proteins, reducing their immunogenicity and the risk of an adverse immune response. nih.govbroadpharm.com These benefits collectively improve the pharmacokinetic and pharmacodynamic profiles of therapeutics, leading to potentially more effective and safer treatments. broadpharm.combroadpharm.com

Evolution of Multi-Arm and Branched PEG Reagents for Complex Molecular Assemblies

While linear PEGs laid the groundwork for PEGylation, the demand for more complex molecular constructs spurred the development of multi-arm and branched PEG reagents. nih.gov These advanced architectures, which feature three, four, or more PEG arms extending from a central core, offer distinct advantages over their linear counterparts. labcompare.comprecisepeg.comresearchgate.net

Branched PEGs can increase the payload capacity, for instance, in antibody-drug conjugates (ADCs), allowing a higher ratio of drug molecules to be attached to a single antibody without compromising its function. researchgate.netbroadpharm.com This architecture provides enhanced steric protection and can lead to improved pharmacokinetic properties compared to linear PEGs of the same molecular weight. nih.govcd-bioparticles.net The evolution towards these structures reflects a broader trend in macromolecular engineering: the pursuit of greater control over the spatial arrangement and stoichiometry of conjugated molecules. biochempeg.combroadpharm.com

Contextualization of N-(Azido-PEG4)-N-bis(BocNH-PEG4) within Orthogonally Functionalized Linker Chemistries

N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a prime example of a heterotrifunctional, branched PEG linker, designed for sophisticated bioconjugation strategies. labcompare.com0qy.com Its structure is a testament to the principles of orthogonal chemistry, where different functional groups on the same molecule can be reacted selectively and independently of one another.

This specific molecule features three distinct functional termini built upon a central tertiary amine nitrogen:

One Azide (B81097) (N₃) Group: This group is a key component for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comcd-bioparticles.netchemicalbook.com These reactions are highly efficient, specific, and biocompatible, allowing for the stable attachment of molecules containing a corresponding alkyne group. broadpharm.com

Two Boc-Protected Amine (NH-Boc) Groups: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. broadpharm.comacs.org It is stable under a variety of reaction conditions but can be cleanly removed under moderately acidic conditions to reveal two primary amines. broadpharm.combiochempeg.comlabcompare.com

This orthogonal design is crucial. The azide can be reacted first, leaving the Boc groups intact. Subsequently, the Boc groups can be removed to expose the two amine functionalities for further conjugation, for example, through amide bond formation with carboxylic acids or activated esters. broadpharm.comacs.org This allows for a stepwise and controlled assembly of a three-component molecular system.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C40H80N6O16 | precisepeg.com |

| Molecular Weight | 901.11 g/mol | precisepeg.com |

| Purity | ≥96% to ≥98% | labcompare.comprecisepeg.com |

| Appearance | Data not available in sources | N/A |

| Solubility | Data not available in sources | N/A |

Scope and Significance of Research on N-(Azido-PEG4)-N-bis(BocNH-PEG4) in Contemporary Scientific Disciplines

The unique architecture of N-(Azido-PEG4)-N-bis(BocNH-PEG4) makes it a significant tool in several cutting-edge areas of research. Its primary applications lie in the construction of complex bioconjugates and materials where precise control over molecular assembly is critical.

Drug Delivery and Antibody-Drug Conjugates (ADCs): This linker is well-suited for developing ADCs or other targeted drug delivery systems. labcompare.com The azide can be used to attach the linker to a targeting moiety (like an antibody or peptide), while the two deprotected amines can be used to conjugate two molecules of a therapeutic payload, potentially increasing the potency of the construct. researchgate.netbroadpharm.com

PROTACs and Molecular Glues: In the field of targeted protein degradation, trifunctional linkers are of great interest for creating Proteolysis Targeting Chimeras (PROTACs). One arm can be used to bind to a target protein and the other two to recruit an E3 ligase, potentially enhancing degradation efficiency. While this specific linker is noted for PROTAC applications, related structures with different functionalities are also common. medchemexpress.comchemicalbook.combiocat.com

Materials Science and Surface Modification: The ability to form three distinct connections makes this linker valuable for surface modification. labcompare.com It can be used to anchor molecules to a surface via the azide group, while the two amines can be used to attach other functional molecules, such as signaling agents, capture probes, or polymers to create biocompatible coatings.

Bioconjugation and Diagnostics: In diagnostics and basic research, this linker can be used to assemble complex probes. For example, a fluorescent dye could be attached via the azide, and two different biomolecules (e.g., peptides or nucleic acids) could be attached to the amines, creating a multi-modal research tool.

In essence, N-(Azido-PEG4)-N-bis(BocNH-PEG4) represents a sophisticated building block that provides researchers with a high degree of control and flexibility. Its design embodies the principles of modern macromolecular engineering, enabling the creation of precisely defined, multi-component systems for advanced applications in medicine and materials science.

Properties

Molecular Formula |

C40H80N6O16 |

|---|---|

Molecular Weight |

901.1 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C40H80N6O16/c1-39(2,3)61-37(47)42-7-13-49-19-25-55-31-34-58-28-22-52-16-10-46(12-18-54-24-30-60-36-33-57-27-21-51-15-9-44-45-41)11-17-53-23-29-59-35-32-56-26-20-50-14-8-43-38(48)62-40(4,5)6/h7-36H2,1-6H3,(H,42,47)(H,43,48) |

InChI Key |

KYGIDDMBGJPIFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Orthogonal Functionalization Strategies of N Azido Peg4 N Bis Bocnh Peg4

Reactivity of the Azide (B81097) Moiety in Bio-orthogonal Ligation Reactions

The terminal azide group (N₃) is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This functionality allows for the covalent attachment of N-(Azido-PEG4)-N-bis(BocNH-PEG4) to a wide array of molecules bearing a complementary functional group, such as an alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bio-orthogonal reaction for forming a stable triazole linkage between an azide and a terminal alkyne. The reaction is typically carried out in aqueous or organic solvents and is known for its high yields and specificity. The central nitrogen atom of the azide attacks the terminal carbon of the copper-acetylide complex, leading to a six-membered ring intermediate that rearranges to the stable 1,4-disubstituted triazole product.

Table 1: Factors Influencing CuAAC Reaction Kinetics with PEG-Azides

| Factor | Observation | Implication for N-(Azido-PEG4)-N-bis(BocNH-PEG4) |

|---|---|---|

| Copper Source | Cu(I) salts are the active catalyst. Cu(II) salts (e.g., CuSO₄) can be used with a reducing agent (e.g., sodium ascorbate). | A Cu(II)/ascorbate system is a common and effective choice for reactions with this linker. |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) and its sulfonated derivatives are effective in stabilizing Cu(I) and accelerating the reaction. | Use of a TBTA-type ligand is recommended to achieve high yields and reaction rates. |

| Solvent | A variety of solvents can be used, including water, DMF, and DMSO. The choice of solvent can affect reactant solubility and reaction rate. | The PEG chains in the linker enhance solubility in a range of solvents, offering flexibility in reaction setup. |

| Reactant Concentration | Higher concentrations of reactants and catalyst generally lead to faster reaction rates. | Optimization of concentrations is crucial for efficient conjugation, especially with precious biomolecules. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugation

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. nih.gov The relief of ring strain in the cyclooctyne provides the driving force for the reaction.

The kinetics of SPAAC are generally slower than CuAAC, but the absence of a catalyst makes it highly suitable for in vivo and in vitro applications involving sensitive biological samples. dntb.gov.ua The reaction rate is dependent on the specific type of cyclooctyne used, with more strained systems exhibiting faster kinetics.

Table 2: Comparison of Common Cyclooctynes for SPAAC with Azides

| Cyclooctyne | Relative Reactivity | Key Features |

|---|---|---|

| Dibenzocyclooctyne (DBCO) | High | Widely used, good balance of stability and reactivity. |

| Bicyclo[6.1.0]nonyne (BCN) | Moderate to High | Exhibits excellent reaction kinetics. |

| Azadibenzocyclooctyne (ADIBO) | Very High | One of the fastest reacting cyclooctynes. |

For N-(Azido-PEG4)-N-bis(BocNH-PEG4), conjugation via SPAAC would involve reacting it with a molecule functionalized with a strained cyclooctyne. This approach is particularly advantageous when working with live cells or copper-sensitive proteins.

Exploration of Other Azide-Based Click Reactions

Beyond CuAAC and SPAAC, the azide moiety of N-(Azido-PEG4)-N-bis(BocNH-PEG4) can participate in other bio-orthogonal reactions. One notable example is the Staudinger ligation . In this reaction, the azide reacts with a specifically engineered triarylphosphine to form an aza-ylide intermediate, which then rearranges in the presence of an electrophilic trap (often an ester) to form a stable amide bond. nih.gov

The Staudinger ligation is a metal-free reaction and offers a different type of linkage (amide bond) compared to the triazole ring formed in azide-alkyne cycloadditions. This can be advantageous in applications where the properties of the linker are critical. While generally slower than click reactions, its bio-orthogonality makes it a valuable tool in chemical biology. broadpharm.com

Reactivity of the Boc-Protected Amine Moieties

The two primary amine groups on N-(Azido-PEG4)-N-bis(BocNH-PEG4) are masked with tert-butyloxycarbonyl (Boc) protecting groups. This protection strategy is crucial for the compound's utility as a heterotrifunctional linker, as it prevents the amines from reacting prematurely while the azide moiety is being functionalized.

Acid-Labile Deprotection of Boc Groups to Yield Free Amines

The Boc protecting group is known for its stability under a wide range of conditions but is readily cleaved under acidic conditions. This acid-lability allows for the selective exposure of the two primary amine groups after the azide has been reacted. fishersci.co.uk

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). fishersci.co.uk The reaction is typically fast and proceeds at room temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium (B1175870) salt.

Table 3: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, or neat; room temperature | Highly effective and common. The product is the trifluoroacetate (B77799) salt. |

| Hydrochloric Acid (HCl) | 4M in dioxane or other organic solvents | Another common method, yielding the hydrochloride salt. |

| Formic Acid | Neat or in a solvent; room temperature or gentle heating | A milder alternative to TFA or HCl. |

Following deprotection, a simple workup or neutralization step is typically required to obtain the free diamine, which is then ready for subsequent functionalization.

Subsequent Reactivity of Exposed Amine Groups (e.g., Amide Bond Formation, Reductive Amination)

Once deprotected, the two primary amine groups of the resulting N-(Azido-PEG4-conjugated)-N-bis(NH₂-PEG4) derivative are available for a variety of nucleophilic reactions.

Amide Bond Formation: The exposed primary amines can readily react with activated carboxylic acids (e.g., NHS esters, acyl chlorides) or with carboxylic acids in the presence of coupling agents (e.g., EDC/NHS, HATU) to form stable amide bonds. researchgate.netnih.gov This is a widely used strategy for attaching the linker to proteins, peptides, or other molecules containing carboxylic acid groups. The efficiency of the coupling reaction depends on the choice of coupling agent and reaction conditions.

Reductive Amination: The primary amines can also undergo reductive amination with aldehydes or ketones. This reaction first forms an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a stable secondary or tertiary amine linkage. This method is particularly useful for conjugating the linker to molecules containing carbonyl groups and for creating more flexible linkages compared to amide bonds.

The ability to perform these reactions sequentially—first modifying the azide and then the deprotected amines—is the cornerstone of the utility of N-(Azido-PEG4)-N-bis(BocNH-PEG4) in creating well-defined, multifunctional molecular architectures for applications in drug delivery, diagnostics, and materials science.

Design Principles for Orthogonal Multi-Point Conjugation Using N-(Azido-PEG4)-N-bis(BocNH-PEG4)

N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a trivalent PEG linker designed for the sequential or parallel conjugation of up to three different molecules. Its core design principle lies in the strategic placement of three reactive functional groups, each with distinct and non-interfering reactivity profiles, at the termini of its PEG4 arms. This orthogonality is the key to its utility in creating well-defined, multi-component molecular architectures.

The linker possesses a single azide (-N₃) group and two primary amine groups protected with tert-butyloxycarbonyl (Boc). This arrangement allows for a two-stage orthogonal conjugation strategy:

Azide-Alkyne Cycloaddition: The azide group is readily available for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. rsc.org Specifically, the azide can undergo either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (e.g., DBCO or BCN). technologynetworks.comnih.gov This reaction is highly specific and proceeds under mild conditions, leaving the Boc-protected amines untouched.

Amine-Based Conjugation: The two Boc-protected amine groups are stable under the conditions required for the azide-alkyne cycloaddition. nih.govresearchgate.net These protecting groups can be subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose two primary amine functionalities. nih.govresearchgate.net These newly deprotected amines can then react with a variety of electrophilic groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov

This orthogonal design enables several multi-point conjugation strategies:

Sequential Conjugation: A molecule with an alkyne or cyclooctyne can first be attached via the azide group. Following this initial conjugation and purification, the Boc groups can be removed to allow for the attachment of one or two additional molecules containing amine-reactive functional groups. This stepwise approach provides maximum control over the construction of the final conjugate.

Convergent Synthesis: The linker can be functionalized in separate reactions before being brought together with a central scaffold. For instance, the azide can be reacted with one molecule, and the deprotected amines with another, before a final conjugation step.

Controlled Stoichiometry: The presence of two identical Boc-protected amine arms allows for the attachment of two equivalents of the same molecule or a mixture of two different amine-reactive molecules, although controlling the latter would be challenging.

Kinetic and Mechanistic Investigations of Sequential and Parallel Conjugation Reactions

The efficiency and success of multi-point conjugation with N-(Azido-PEG4)-N-bis(BocNH-PEG4) are critically dependent on the kinetics and mechanisms of the individual orthogonal reactions. While specific studies on this exact molecule are not prevalent, extensive research on its constituent reactive moieties provides a strong basis for understanding its behavior.

Kinetics of the Azide-Alkyne Cycloaddition:

The reaction rate of the azide group is highly dependent on the chosen alkyne partner and reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is catalyst-free, driven by the ring strain of cyclooctynes. magtech.com.cn It is a second-order reaction, and its rate is primarily determined by the structure of the cyclooctyne. researchgate.netnih.gov The gelation times for PEG hydrogels using SPAAC can be very rapid, ranging from seconds to minutes, highlighting the fast kinetics of this reaction. researchgate.netnih.gov

| Cyclooctyne Derivative | Second-Order Rate Constant (k) in M⁻¹s⁻¹ | Reference |

|---|---|---|

| [9+1]CPP | 2.2 x 10⁻³ | nih.gov |

| [11+1]CPP | 4.5 x 10⁻⁴ | nih.gov |

| m[9+1]CPP | 9.6 x 10⁻³ | nih.gov |

| Aza-dibenzocyclooctyne (general) | ~0.1 | researchgate.net |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent, or provided as a copper(I) salt. nih.govacs.org The kinetics can be complex, but studies have shown a near first-order dependence on the copper and initiator concentrations up to a certain threshold. nih.gov The reaction can be completed within hours, with yields often being very high. acs.orgmdpi.com The use of PEG as a solvent has been shown to protect the copper(I) from oxidation and can facilitate the reaction. rsc.org

Kinetics of Boc Deprotection and Amidation:

The second stage of conjugation involves the deprotection of the Boc groups and subsequent acylation of the resulting amines.

Boc Deprotection: The removal of the Boc protecting group is an acid-catalyzed process. Kinetic studies on the deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl). jenkemusa.com This implies that the reaction can be significantly accelerated by increasing the acid concentration.

Amine Acylation: The subsequent reaction of the deprotected primary amines with NHS esters is generally very fast, especially at slightly basic pH (7.2-8.5). The kinetics are influenced by the concentration of the reactants and the pH of the solution.

Mechanistic Considerations for Sequential and Parallel Conjugations:

Several factors related to the trivalent PEG scaffold can influence the reaction kinetics and outcomes:

Steric Hindrance: The PEG chains themselves create a hydrodynamic volume that can sterically shield the reactive end groups. nih.govnih.gov This "steric shielding effect" might influence the rate of reaction, particularly when conjugating large biomolecules. The flexibility of the PEG chains, however, can also mitigate this effect. nih.gov

Local Environment: The PEG chains can influence the local polarity around the reactive groups, which may affect reaction rates. For CuAAC, PEG can act as a chelating solvent for the copper catalyst. rsc.org

Multi-arm Effects: In a parallel conjugation scenario where both deprotected amines react simultaneously, the proximity of the two reactive sites on the same linker could potentially lead to intramolecular side reactions or affect the accessibility of the second reactive site after the first has reacted, although the flexibility of the PEG4 arms is designed to minimize such interference. Studies on multi-arm PEGs for hydrogel formation show that a higher number of arms can lead to faster and more efficient crosslinking. nih.gov

| Reaction | Key Factors Influencing Kinetics | General Observations |

|---|---|---|

| SPAAC | Structure and strain of the cyclooctyne, solvent | Fast, second-order, catalyst-free |

| CuAAC | Concentration of copper(I) catalyst and ligands, solvent, temperature | High-yielding, can show complex kinetic dependencies |

| Boc Deprotection | Acid concentration (can be second-order), temperature | Rate is highly tunable by acid strength and concentration |

| Amine Acylation (with NHS ester) | pH (optimal at 7.2-8.5), concentration of reactants | Generally very rapid under optimal pH conditions |

Applications of N Azido Peg4 N Bis Bocnh Peg4 in Advanced Molecular Design and Bioconjugation Research

Construction of Multi-valent Scaffolds for Enhanced Biomolecular Interactions

The ability to present multiple copies of a ligand in a defined spatial arrangement is a powerful strategy to enhance binding avidity to biological targets, a phenomenon known as the multivalent effect. researchgate.net N-(Azido-PEG4)-N-bis(BocNH-PEG4) is an ideal core structure for building such multivalent scaffolds. After deprotection of the two amine groups, two equivalents of a specific ligand (e.g., a peptide, small molecule, or carbohydrate) can be attached. The resulting divalent construct can then be linked to a carrier, surface, or third molecular entity using its single azide (B81097) handle, creating a precisely defined multivalent presentation.

In the field of nanomedicine and diagnostics, polymeric carriers are used to improve the solubility, stability, and targeting of therapeutic and diagnostic agents. nih.govmdpi.com N-(Azido-PEG4)-N-bis(BocNH-PEG4) facilitates the construction of advanced polymeric carriers by serving as a branching point to attach multiple copies of a research probe, such as a fluorescent dye or a contrast agent, to a polymer backbone.

For instance, a polymer backbone functionalized with alkyne groups can be "clicked" with the azide terminus of the N-(Azido-PEG4)-N-bis(BocNH-PEG4) linker. iipseries.org Following this attachment, the Boc groups are removed, exposing two reactive amine sites per linker. These amines can then be conjugated with an excess of an NHS-ester-activated fluorescent dye. The result is a polymeric carrier with a high density of probes, significantly amplifying the signal for imaging applications. The PEG chains inherent in the linker enhance the water solubility and biocompatibility of the final conjugate. mdpi.com This strategy allows for the creation of highly sensitive probes for in vitro cell imaging and tracking studies.

Table 1: Research Application of N-(Azido-PEG4)-N-bis(BocNH-PEG4) in Polymeric Carrier Construction

| Parameter | Description | Research Objective |

|---|---|---|

| Backbone Polymer | Poly(L-lysine)-graft-alkyne | Create a biocompatible, high-capacity carrier. |

| Linker | N-(Azido-PEG4)-N-bis(BocNH-PEG4) | Provide a branching point for dual probe attachment and enhance solubility. |

| Conjugation Chemistry 1 (Linker to Backbone) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalently attach the linker's azide group to the polymer's alkyne groups. iipseries.org |

| Conjugation Chemistry 2 (Probe to Linker) | Amide bond formation (NHS ester-amine reaction) | Attach two molecules of a fluorescent probe (e.g., Cy5-NHS ester) to the deprotected amines. |

| Resulting Construct | Polymer with densely packed, dually-loaded fluorescent probes. | Enhanced fluorescence signal for high-sensitivity cell tracking and imaging. |

Many cellular signaling processes are initiated by the clustering of receptors on the cell surface. researchgate.net The ability to synthetically induce receptor dimerization or oligomerization is a key tool for studying these mechanisms. N-(Azido-PEG4)-N-bis(BocNH-PEG4) can be used to create bivalent ligands that are capable of binding to and cross-linking two receptor molecules. nih.gov

In a typical research application, a peptide or small molecule known to bind to a specific cell surface receptor is conjugated to both deprotected amine groups of the linker. researchgate.net This creates a molecule with two identical receptor-binding domains separated by the flexible PEG arms. The azide group can then be used to attach a fluorescent dye for visualization or to immobilize the entire construct on a surface for binding assays. cpcscientific.com When introduced to cells, this bivalent ligand can simultaneously engage two receptor molecules, forcing them into close proximity and triggering downstream signaling cascades, which can be monitored to understand the functional consequences of receptor clustering. researchgate.net This approach has been instrumental in dissecting the signaling pathways of various receptor families, including receptor tyrosine kinases and G-protein coupled receptors. nih.gov

Integration into Advanced Tools for Molecular Imaging and Sensing Research

The unique trifunctional nature of N-(Azido-PEG4)-N-bis(BocNH-PEG4) allows for the assembly of sophisticated probes for molecular imaging and biosensing. The linker can connect a targeting moiety, a signaling or reporter group, and an anchor point in a single, defined structure.

The development of targeted imaging agents is crucial for visualizing biological processes and diagnosing diseases like cancer. nih.gov This linker is well-suited for creating positron emission tomography (PET) tracers. For example, a prosthetic group containing an alkyne and Fluorine-18 (¹⁸F), a common PET radionuclide, can be attached to the linker's azide group via click chemistry. nih.govresearchgate.net

Simultaneously, two molecules of a targeting ligand, such as a peptide that binds to a tumor-specific receptor, can be attached to the deprotected amine groups. researchgate.net The resulting construct is a targeted PET tracer that can be administered and tracked. The bivalent nature of the targeting can increase the tracer's avidity and retention at the target site, leading to a stronger and clearer signal during imaging. The PEG4 spacers contribute to favorable pharmacokinetics by increasing the tracer's solubility and circulation time. researchgate.net

Table 2: Example Synthesis Scheme for a Bivalent PET Tracer

| Component | Function | Example Molecule / Reaction |

|---|---|---|

| Core Scaffold | Connects all components | N-(Azido-PEG4)-N-bis(amine) (deprotected linker) |

| Targeting Moiety | Binds to a specific biological target (e.g., cancer cell receptor) | 2x RGD peptide (targets αvβ3 integrins) |

| Imaging Moiety | Provides the PET signal | ¹⁸F-labeled alkyne prosthetic group |

| Conjugation 1 (Targeting) | Forms stable amide bonds | Reaction between the linker's amines and the carboxylic acid of the RGD peptide (using EDC/NHS activation). |

| Conjugation 2 (Imaging) | Forms a stable triazole linkage | SPAAC or CuAAC reaction between the linker's azide and the radiolabeled alkyne. cpcscientific.com |

Click chemistry is a widely used method for the functionalization of surfaces in biosensor development due to its high efficiency and orthogonality. rsc.orgresearchgate.net Surfaces such as gold or silicon dioxide can be modified to present alkyne groups. The N-(Azido-PEG4)-N-bis(BocNH-PEG4) linker can then be immobilized onto this surface via its azide group, creating a uniform layer of linkers. cnr.it

After immobilization and deprotection of the amine groups, two different recognition elements (or two copies of the same one) can be attached. For example, one amine could be conjugated to a specific antibody fragment and the other to a smaller capture molecule. This creates a multifunctional surface capable of hierarchical or cooperative binding events. The PEG spacers serve to extend the recognition elements away from the surface, minimizing steric hindrance and improving accessibility to the target analyte in solution. This method allows for the creation of highly specific and sensitive biosensor chips for various diagnostic applications. rsc.org

Utilization in Material Science for Surface Modification and Hydrogel Engineering

In material science, PEGylation—the process of attaching PEG chains—is a common strategy to improve the biocompatibility of materials by reducing protein adsorption and preventing biofouling. nih.govbiochempeg.com N-(Azido-PEG4)-N-bis(BocNH-PEG4) can be used to create branched PEG structures on a material surface. For example, an alkyne-functionalized material can be reacted with the linker's azide. The two resulting amine groups can then be used to initiate the growth of further polymer chains or to attach other functional molecules, creating a dense, brush-like polymer coating.

This linker is also a valuable component in hydrogel engineering. Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. nih.govnih.gov The trivalent nature of N-(Azido-PEG4)-N-bis(BocNH-PEG4) allows it to act as a crosslinking agent. For example, it can be reacted with a linear polymer that has two alkyne ends and one amine-reactive end. The linker's azide would react with one alkyne end of a polymer chain, while its two deprotected amines would react with the amine-reactive ends of two other polymer chains. This creates a well-defined, three-way crosslink point. By controlling the concentration of this trifunctional crosslinker, the mechanical properties of the hydrogel, such as its stiffness and mesh size, can be precisely tuned to suit specific applications like controlled drug release or as a scaffold for cell culture. nih.govsoton.ac.uk

Functionalization of Nanoparticles and Polymer Surfaces for Research

The azide terminal of N-(Azido-PEG4)-N-bis(BocNH-PEG4) is particularly useful for modifying the surfaces of nanoparticles and polymers. The azide group allows for covalent attachment to surfaces via highly efficient and bioorthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). youtube.comcreativepegworks.com This method is used to graft the branched PEG structure onto materials like gold nanoparticles (AuNPs). youtube.comcreativepegworks.com

Research has shown that functionalizing AuNPs with azide-terminal PEGylated ligands results in exceptional colloidal stability in various biologically relevant media. youtube.comcreativepegworks.com These functionalized nanoparticles show no significant aggregation over extended periods and exhibit greater stability compared to those prepared by other methods. youtube.com The presence of the azide groups provides a versatile handle for subsequent conjugation of biomolecules, such as peptides, proteins, or small-molecule ligands, without compromising the stability of the nanoparticle core. youtube.com This robust, bioorthogonal addressability makes such platforms highly suitable for complex research applications in biomedical sensing, diagnostics, and delivery. youtube.comcreativepegworks.com

Preparation of Cross-linked Polymeric Hydrogels for Cell Culture and Regenerative Medicine Research

Hydrogels, which are water-swollen, cross-linked polymer networks, are widely used to mimic the extracellular matrix (ECM) for 3D cell culture and regenerative medicine research. nih.govbroadpharm.com The structure of N-(Azido-PEG4)-N-bis(BocNH-PEG4) is well-suited for the fabrication of such hydrogels. The azide group can participate in click chemistry reactions with alkyne-functionalized polymers or cross-linkers to form a stable, cross-linked hydrogel network.

Furthermore, after the initial cross-linking, the two Boc-protected amine groups can be deprotected under acidic conditions. broadpharm.com These newly exposed primary amines serve as conjugation points for attaching bioactive molecules, such as cell adhesion peptides (e.g., RGD). broadpharm.com The ability to tune the hydrogel's properties by incorporating such molecules can create a more suitable microenvironment to guide 3D cell spreading and support long-term cell survival. broadpharm.com This makes the compound a valuable building block for creating fully synthetic, modular hydrogels that can support the generation and culture of organoids or be used for in vivo delivery in regenerative medicine studies. nih.gov

Application in PROTAC (Proteolysis-Targeting Chimeras) Linker Design Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Current time information in London, GB. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. Current time information in London, GB.xinyanbm.com N-(Azido-PEG4)-N-bis(BocNH-PEG4) and similar branched PEG structures are integral to modern PROTAC linker design. cd-bioparticles.net The azide group provides a click chemistry handle for conjugation to one of the ligands, while the Boc-protected amines, once deprotected, can be coupled to the second ligand. broadpharm.com

| Functional Group | Reactive Partner | Reaction Type | Utility | Source(s) |

| Azide (-N₃) | Alkyne, BCN, DBCO | Click Chemistry (CuAAC, SPAAC) | Conjugation to E3 ligase or target protein ligand | broadpharm.com |

| Boc-Amine (-NHBoc) | Carboxylic Acids, NHS Esters (after deprotection) | Amide Bond Formation | Conjugation to the second ligand after deprotection | broadpharm.com |

| This table details the reactive functionalities of N-(Azido-PEG4)-N-bis(BocNH-PEG4) and their applications in PROTAC synthesis. |

The length, composition, and geometry of the linker are critical parameters that significantly influence a PROTAC's efficacy, selectivity, and physicochemical properties. Current time information in London, GB.xinyanbm.com The linker must be long enough to prevent steric hindrance between the target protein and the E3 ligase, yet not so long that it fails to bring them into effective proximity for ubiquitination. xinyanbm.com The branched structure of N-(Azido-PEG4)-N-bis(BocNH-PEG4) offers a distinct advantage over simple linear linkers.

Research has demonstrated that branched or multi-arm PEGs can provide an "umbrella-like" structure, which can offer better protection and potentially influence the stability and orientation of the ternary complex formed between the PROTAC, the target, and the E3 ligase. creativepegworks.com The defined length of the PEG4 units allows for systematic studies on the impact of linker length and branching on degradation efficiency. By synthesizing libraries of PROTACs with varied linker architectures using building blocks like N-(Azido-PEG4)-N-bis(BocNH-PEG4), researchers can empirically determine the optimal spatial orientation and distance required for efficient degradation of a specific target protein. Current time information in London, GB.

The orthogonal reactivity of N-(Azido-PEG4)-N-bis(BocNH-PEG4) is highly advantageous for the convergent synthesis of PROTACs. Current time information in London, GB. The azide handle can be reacted with an alkyne-modified ligand (for either the target or the E3 ligase), while the deprotected amines can be acylated by the second ligand containing a carboxylic acid. This modular approach facilitates the rapid assembly of diverse PROTAC libraries. Current time information in London, GB. For instance, researchers can fix one ligand and vary the other, or keep the ligands constant while modifying the linker attachment points to explore how these changes affect protein degradation profiles in in vitro proteomics studies. This strategy has proven valuable for optimizing PROTACs by systematically altering the linker length, composition, and conjugation vector. Current time information in London, GB.

Development of Self-Assembling Molecular Systems for Research Purposes

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form well-defined nanostructures like micelles. mdpi.comnih.gov N-(Azido-PEG4)-N-bis(BocNH-PEG4) is an ideal building block for creating such systems. The hydrophilic PEG arms ensure water solubility, while the core and functional end-groups can be conjugated to hydrophobic moieties.

For example, the azide group can be used in a divergent growth strategy, reacting with repeating units via click chemistry to build dendritic copolymers. nih.govacs.org The resulting PEG-dendritic block copolymers can self-assemble into complex architectures. chinesechemsoc.org These self-assembled systems, such as micelles or nanoparticles, can serve as nanocarriers. The hydrophobic core can encapsulate hydrophobic molecules, while the hydrophilic PEG shell provides stability in physiological environments. mdpi.com The reactive handles on the surface (from the original azide or deprotected amines) can be used to attach targeting ligands, making these systems highly functional for research in areas like drug delivery and diagnostics. chinesechemsoc.org

Contribution to Controlled Release System Research for Small Molecules in Model Systems

The PEGylation of small-molecule drugs is a widely researched strategy to improve their pharmacokinetic properties, such as water solubility and circulation half-life. Branched PEGs, like N-(Azido-PEG4)-N-bis(BocNH-PEG4), are particularly advantageous as they offer multiple conjugation sites, potentially increasing the drug load compared to linear PEGs. youtube.comcreativepegworks.com

This compound can be used to create prodrugs for controlled release. A small molecule can be attached to one or more of the PEG arms via a cleavable linker (e.g., an ester bond that is hydrolyzed at a specific pH or by enzymes). The PEG carrier shields the drug until it reaches its target environment, where the active molecule is then released. creativepegworks.com The branched structure provides an "umbrella-like" shield, which may offer enhanced protection from enzymatic degradation. creativepegworks.com Additionally, this compound can be used to functionalize the surface of nanocarriers like liposomes or polymeric nanoparticles, where the PEG chains improve stability and circulation time, a key aspect of creating effective controlled-release systems for model studies. nih.gov

Analytical Methodologies for Characterization of N Azido Peg4 N Bis Bocnh Peg4 and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and purity assessment of PEG-based molecules. acs.org By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR can confirm the presence of all structural components of N-(Azido-PEG4)-N-bis(BocNH-PEG4).

¹H NMR is used to identify and quantify the different proton-containing groups within the molecule. nih.gov The spectrum would be expected to show characteristic signals for the PEG backbone, the Boc protecting groups, and the protons on the carbon adjacent to the azide (B81097) group. The large, repeating ethylene (B1197577) glycol units of the PEG chains typically produce a prominent signal around 3.6 ppm. researchgate.net Signals corresponding to the tert-butyl protons of the two Boc groups would appear upfield, typically around 1.4 ppm, providing a distinct signature for the protected amine termini. The integration of these signals relative to the PEG backbone protons allows for confirmation of the functionalization degree and assessment of purity. acs.org

¹³C NMR provides complementary information by detecting the carbon skeleton. researchgate.net It can distinguish between the carbons of the PEG backbone, the carbonyl and tert-butyl carbons of the Boc groups, and the carbon atom bonded to the azide functional group.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, offering unambiguous confirmation of the molecule's branched structure. This is particularly useful for definitively assigning signals and ensuring the correct placement of the functional groups.

Table 1: Expected NMR Chemical Shifts for N-(Azido-PEG4)-N-bis(BocNH-PEG4)

| Functional Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| PEG Backbone (-O-CH₂ -CH₂ -O-) | ¹H | ~3.6 | Major, broad singlet representing the repeating ethylene glycol units. researchgate.net |

| PEG Backbone (-O-C H₂-C H₂-O-) | ¹³C | ~70 | Characteristic signal for the carbon backbone of PEG. researchgate.net |

| Boc Group (-C(CH₃ )₃) | ¹H | ~1.4 | Sharp, intense singlet integrating to 18 protons. |

| Boc Group (-C (CH₃)₃) | ¹³C | ~80 | Quaternary carbon of the tert-butyl group. |

| Boc Group (-C =O) | ¹³C | ~155 | Carbonyl carbon of the carbamate (B1207046). researchgate.net |

| Methylene adjacent to Azide (-CH₂ -N₃) | ¹H | ~3.4 | Triplet, shifted slightly upfield from the main PEG signal. |

| Methylene adjacent to Azide (-C H₂-N₃) | ¹³C | ~51 | Carbon directly attached to the electron-withdrawing azide group. |

Mass Spectrometry (MS) for Molecular Weight Verification and Conjugate Analysis (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of N-(Azido-PEG4)-N-bis(BocNH-PEG4) and its conjugates with high accuracy. walshmedicalmedia.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for analyzing PEGylated compounds. walshmedicalmedia.comnih.gov

ESI-MS is particularly well-suited for analyzing PEG derivatives as it can generate multiply charged ions, allowing for the analysis of large molecules on instruments with a lower mass-to-charge (m/z) range. enovatia.com It provides precise molecular weight information, which can be used to confirm the identity and purity of the initial linker.

MALDI-TOF MS is another valuable technique, especially for characterizing the broader mass distribution of PEGylated products and conjugates. walshmedicalmedia.com It is often used to analyze heterogeneous samples and can provide an average molecular weight for the polymer.

For conjugate analysis, MS is essential. For instance, after a "click" reaction where the azide group reacts with an alkyne-containing molecule, the resulting increase in mass corresponding to the attached molecule can be precisely measured. Similarly, after the acidic removal of the two Boc protecting groups (a mass decrease of 200 Da), subsequent conjugation at the newly freed amine sites can be monitored by the corresponding mass increase. This makes MS a critical tool for verifying the success of multi-step conjugation processes. ingenieria-analitica.com

Table 2: Application of Mass Spectrometry in the Analysis of N-(Azido-PEG4)-N-bis(BocNH-PEG4) and its Reactions

| Analytical Step | MS Technique | Expected Observation | Purpose |

|---|---|---|---|

| Initial Linker Verification | ESI-MS | Detection of the parent ion corresponding to the exact molecular weight (e.g., 853.02 for C₃₈H₇₂N₄O₁₅). | Structural confirmation and purity assessment. |

| Analysis of Polydispersity | MALDI-TOF | A distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit). ingenieria-analitica.com | To assess the heterogeneity of the PEG starting material. |

| Monitoring Boc Deprotection | ESI-MS / MALDI-TOF | A mass decrease of 200.26 Da from the parent molecule. | Confirmation of the removal of both Boc groups to yield free amines. |

| Analysis of Click Conjugate | ESI-MS / MALDI-TOF | A mass increase corresponding to the molecular weight of the alkyne-containing molecule. | Verification of successful conjugation at the azide terminus. |

| Analysis of Amine Conjugate | ESI-MS / MALDI-TOF | A mass increase corresponding to the molecular weight of the molecule(s) attached to the amine groups. | Verification of successful conjugation at the amine termini. |

Infrared (IR) Spectroscopy for Functional Group Presence and Transformation Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N-(Azido-PEG4)-N-bis(BocNH-PEG4) and for monitoring their chemical transformations during reactions. libretexts.org

The IR spectrum of the parent compound will exhibit several characteristic absorption bands. A strong, sharp peak around 2100 cm⁻¹ is the definitive signature of the azide (N₃) stretching vibration. nih.govresearchgate.net The presence of the Boc protecting groups is confirmed by a strong carbonyl (C=O) stretching band from the carbamate group around 1700 cm⁻¹ and an N-H bending vibration around 1520 cm⁻¹. libretexts.org The extensive PEG backbone is identified by a very strong C-O-C ether stretching band around 1100 cm⁻¹. libretexts.org

IR spectroscopy is particularly useful for monitoring reaction progress. For example, during a click chemistry reaction, the complete disappearance of the azide peak at ~2100 cm⁻¹ indicates the reaction has gone to completion. Similarly, following acidic treatment to remove the Boc groups, the disappearance of the carbonyl peak at ~1700 cm⁻¹ confirms the successful deprotection and formation of the primary amines.

Table 3: Characteristic IR Absorption Frequencies for N-(Azido-PEG4)-N-bis(BocNH-PEG4)

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 (Sharp, Strong) | Confirms presence of the azide terminus; disappearance indicates successful click reaction. nih.gov |

| Carbamate (Boc, -NH-C=O) | C=O Stretch | ~1700 (Strong) | Confirms presence of Boc protecting groups; disappearance indicates successful deprotection. libretexts.org |

| Carbamate (Boc, -NH-C=O) | N-H Bend | ~1520 (Moderate) | Complements the C=O stretch for Boc group identification. |

| Ether (PEG, -C-O-C-) | C-O Stretch | ~1100 (Very Strong) | Confirms the presence of the polyethylene (B3416737) glycol backbone. libretexts.org |

| Alkane (-CH₂) | C-H Stretch | 2850-2950 | Indicates the aliphatic C-H bonds of the PEG chain. libretexts.org |

Chromatographic Methods for Purity and Conjugation Efficiency Assessment

Chromatographic techniques are essential for separating N-(Azido-PEG4)-N-bis(BocNH-PEG4) from impurities and for analyzing the efficiency of conjugation reactions. nih.gov These methods separate molecules based on their physicochemical properties, such as polarity or size.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used extensively for assessing the purity of PEG-containing molecules and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is typically employed.

For purity analysis, a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile), often with additives like trifluoroacetic acid (TFA), is used. The parent compound should elute as a single, sharp peak. The presence of additional peaks would indicate impurities, such as starting materials or side products from the synthesis.

During conjugation, HPLC is invaluable for tracking the consumption of the starting material and the formation of the product. researchgate.net For example, as the click reaction proceeds, the peak corresponding to N-(Azido-PEG4)-N-bis(BocNH-PEG4) will decrease in area, while a new, typically more retained peak corresponding to the conjugate will appear and grow. This allows for the optimization of reaction conditions and the determination of reaction completion.

Size-Exclusion Chromatography (SEC) for Polymer Size and Conjugate Formation

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume (size). waters.com This technique is particularly useful for analyzing polymers and their conjugates. sigmaaldrich.com

SEC can be used to assess the molecular weight distribution of the N-(Azido-PEG4)-N-bis(BocNH-PEG4) linker. More importantly, it is a powerful tool for confirming conjugate formation. chemrxiv.org When the linker is conjugated to a larger molecule, such as a protein or another polymer, the resulting conjugate will have a significantly larger size. In an SEC chromatogram, this will be observed as a shift to a shorter retention time compared to the unconjugated linker. researchgate.net This provides clear evidence of successful conjugation and allows for the separation of the final conjugate from any unreacted starting materials.

Table 4: Summary of Chromatographic Methods and Applications

| Technique | Principle of Separation | Primary Application | Information Obtained |

|---|---|---|---|

| Reversed-Phase HPLC | Polarity / Hydrophobicity | Purity assessment and reaction monitoring. | Purity percentage, detection of impurities, quantitative tracking of reactants and products. |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume / Size | Analysis of conjugate formation and polymer size distribution. sigmaaldrich.comchemrxiv.org | Confirmation of conjugation via retention time shift, separation of conjugate from unreacted linker, assessment of aggregation. |

Quantitative Assays for Functional Group Content and Conversion Efficiency

Verifying the presence and accessibility of the terminal functional groups on N-(Azido-PEG4)-N-bis(BocNH-PEG4) is critical before and after conjugation reactions. A combination of spectroscopic and colorimetric assays is typically employed to determine functional group content and to calculate the conversion efficiency of conjugation and deprotection steps.

Functional Group Analysis:

Azide Group (N₃): Fourier-transform infrared spectroscopy (FTIR) is a primary method for confirming the presence of the azide group, which displays a characteristic, sharp vibrational stretching band around 2100 cm⁻¹. The successful conjugation via click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition) can be monitored by the disappearance or significant reduction of this peak. medchemexpress.commedchemexpress.com

Boc-Protected Amine (-NHBoc): The presence of the Boc protecting groups can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by the prominent signal from the tert-butyl protons. Upon deprotection using an acid like trifluoroacetic acid (TFA), the disappearance of this signal indicates the successful removal of the Boc group. biochempeg.comorganic-chemistry.org

Free Amine (-NH₂): Following Boc deprotection, the newly exposed primary amines can be quantified using colorimetric assays. The ninhydrin (B49086) test or the Kaiser test are common methods that react with primary amines to produce a colored product, whose absorbance can be measured spectrophotometrically to determine the amine concentration.

Conversion Efficiency: The efficiency of a conjugation reaction is a critical parameter. For instance, in a study involving the bioconjugation of a PEG linker to Interferon α-2b, peptide mapping was used to determine the specific sites of PEGylation and their respective efficiencies. nih.gov By analyzing the reaction products with techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the ratio of conjugated to unconjugated species can be determined, allowing for a precise calculation of conversion efficiency. researchgate.net For example, after reacting an alkyne-modified nanoparticle with the azide linker, the degree of surface functionalization can be quantified.

A hypothetical analysis of a two-step conjugation process is presented below. First, the azide group of the linker is "clicked" onto an alkyne-functionalized surface. Second, the Boc groups are removed, and the resulting free amines are coupled to a fluorescent dye containing a carboxylic acid.

| Reaction Step | Analytical Method | Parameter Measured | Finding | Calculated Efficiency |

|---|---|---|---|---|

| Step 1: Azide-Alkyne Click Reaction | FTIR Spectroscopy | Intensity of Azide Peak (2100 cm⁻¹) | 94% reduction in peak area post-reaction | 94% |

| Step 2: Boc Deprotection & Amine Coupling | Fluorescence Spectroscopy | Fluorescence Intensity of Conjugated Dye | Corresponds to 85% of theoretical maximum | 85% |

Advanced Characterization of Assembled Structures and Biomolecular Conjugates

When N-(Azido-PEG4)-N-bis(BocNH-PEG4) is used to functionalize nanoparticles or to assemble larger biomolecular structures, advanced techniques are required to characterize the physical properties of the resulting materials.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic diameter (size) and size distribution of nanoparticles and macromolecules in solution. cd-bioparticles.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.govnih.gov Smaller particles diffuse faster, leading to more rapid fluctuations, which can be related to particle size via the Stokes-Einstein equation. nih.gov

When nanoparticles are functionalized with PEG linkers like N-(Azido-PEG4)-N-bis(BocNH-PEG4), DLS can detect the resulting increase in hydrodynamic diameter. researchgate.net This provides direct evidence of successful surface conjugation. The Polydispersity Index (PDI), also obtained from DLS analysis, gives an indication of the uniformity of the particle population, with lower PDI values signifying a more monodisperse sample. cd-bioparticles.com

Below is a data table showing typical DLS results for gold nanoparticles before and after functionalization with the linker and a subsequent biomolecule.

| Sample | Mean Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Bare Gold Nanoparticles | 82.3 ± 9.4 | 0.210 | figshare.com |

| PEGylated Gold Nanoparticles | 144.1 ± 11.7 | 0.175 | figshare.com |

| Biomolecule-Conjugated PEGylated Nanoparticles | 165.4 ± 13.2 | 0.190 |

Note: The increase in diameter from "Bare" to "PEGylated" confirms the successful attachment of the PEG linker. A further increase upon biomolecule conjugation verifies the final step of the assembly.

Electron microscopy provides direct visualization of nanomaterials, offering invaluable information about their size, shape, and surface morphology. azooptics.com

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. It provides high-resolution, two-dimensional projection images. For materials functionalized with N-(Azido-PEG4)-N-bis(BocNH-PEG4), TEM can confirm the size and shape of the core nanoparticle and assess whether the conjugation process has induced aggregation. researchgate.netnih.gov While the PEG layer itself is often not dense enough to be clearly resolved, the core dimensions measured by TEM are typically smaller than the hydrodynamic diameter from DLS, a difference that accounts for the PEG shell and its associated solvent layer. cd-bioparticles.comnih.gov

Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a sample's surface to create an image. psu.edu The signals detected are from secondary electrons emitted from the surface, providing a detailed three-dimensional view of the sample's morphology and topography. azooptics.comresearchgate.net SEM is particularly useful for analyzing the surface texture of materials, viewing larger assemblies of nanoparticles, or examining the morphology of dried, self-assembled structures on a substrate. researchgate.netrsc.org

| Technique | Information Obtained | Typical Findings for Functionalized Nanoparticles | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Core particle size, shape, dispersity, and presence of aggregation. | Reveals spherical, monodisperse core particles with a diameter consistent with the core material (e.g., 80 nm), showing no significant aggregation after conjugation. | researchgate.netnih.gov |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and overall structure of assembled materials. | Confirms the generally spherical shape and smooth surface texture of the nanoparticles. At lower magnifications, it can verify a uniform distribution on a substrate. | azooptics.comresearchgate.net |

Theoretical and Computational Investigations of N Azido Peg4 N Bis Bocnh Peg4

Molecular Dynamics Simulations of PEG Chain Conformation and Flexibility

Recent advances in computer power and simulation methodologies have enabled detailed investigations of both linear and branched PEG chains. nih.gov All-atom and coarse-grained force fields have been developed to accurately model the behavior of PEGylated molecules in various environments. nih.govrsc.org MD simulations can reveal how the PEGylation influences the conformations and surface properties of molecules, which in turn modulates their function. nih.gov

In the context of N-(Azido-PEG4)-N-bis(BocNH-PEG4), MD simulations would typically be performed by placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's equations of motion, providing a detailed view of how the molecule moves and changes shape over time.

Detailed Research Findings:

MD studies on similar PEGylated structures have shown that the PEG chains are highly flexible and can adopt a wide range of conformations. dntb.gov.uaresearchgate.net The conformation is influenced by several factors, including the solvent environment, temperature, and the nature of the terminal functional groups. For instance, simulations have demonstrated that PEG chains can interact with and be influenced by the presence of ions in solution. nih.gov The flexibility of the PEG chains in N-(Azido-PEG4)-N-bis(BocNH-PEG4) is expected to play a significant role in the accessibility of the terminal azide (B81097) and Boc-protected amine groups for subsequent chemical reactions. The simulations can quantify this flexibility by calculating parameters such as the radius of gyration and end-to-end distance of each PEG arm over time.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | OPLS-AA, CHARMM | To define the potential energy of the system. |

| Solvent Model | SPC/E, TIP3P | To represent the aqueous environment. |

| System Size | ~5000-10000 atoms | To ensure the molecule does not interact with its periodic images. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

| Simulation Time | 100-500 ns | To adequately sample the conformational space of the flexible PEG chains. |

| Time Step | 2 fs | For numerical stability in the integration of equations of motion. |

Computational Modeling of Functional Group Accessibility and Reactivity

Computational models can provide quantitative predictions about the accessibility and inherent reactivity of the functional groups on N-(Azido-PEG4)-N-bis(BocNH-PEG4). This is particularly important for planning synthetic strategies and understanding the efficiency of conjugation reactions.

The accessibility of the terminal azide and the two Boc-protected amine groups can be assessed using data from MD simulations. By analyzing the solvent accessible surface area (SASA) of each functional group over the course of a simulation, one can determine the extent to which each group is exposed to the solvent and, by extension, to potential reactants. The flexibility of the PEG chains, as discussed in the previous section, will be a key determinant of the time-averaged SASA. It is generally expected that the terminal functional groups on flexible PEG linkers will have high accessibility.

Detailed Research Findings:

Computational studies on the reactivity of the N-Boc protecting group have shown a strong correlation between the electrophilicity of the N-Boc carbonyl group and the rate of its removal. nih.govacs.org This suggests that quantum mechanical calculations can be used to predict the relative ease of deprotection of the Boc groups on N-(Azido-PEG4)-N-bis(BocNH-PEG4). The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions. researchgate.netnumberanalytics.com Computational modeling can help to understand the mechanism of this deprotection. nih.govacs.orgacs.org

The reactivity of the azide group in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is also amenable to computational study. The electronic properties of the azide can be calculated to predict its reactivity towards alkynes. Furthermore, the PEG chains can provide steric shielding, which might influence the approach of reactants to the functional groups. nih.gov

| Functional Group | Computational Metric | Predicted Outcome |

| Azide (-N3) | Solvent Accessible Surface Area (SASA) | High accessibility due to flexible PEG4 linker. |

| Boc-protected Amine (-NHBoc) | SASA & Carbonyl Electrophilicity | High accessibility; reactivity dependent on the electrophilicity of the carbonyl carbon. |

Quantum Chemical Studies on Reaction Pathways for Click Chemistry and Amide Coupling

Quantum chemical calculations, such as those based on density functional theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. For N-(Azido-PEG4)-N-bis(BocNH-PEG4), these methods can be applied to study the reaction pathways of its key transformations: the CuAAC of the azide group and the amide coupling of the amine groups following deprotection.

Detailed Research Findings:

Extensive quantum mechanical investigations have been performed on the mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition. researchgate.netacs.org These studies have clarified the role of the copper catalyst in lowering the activation energy of the reaction and ensuring high regioselectivity for the 1,4-disubstituted triazole product. acs.org Calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. For the azide group on N-(Azido-PEG4)-N-bis(BocNH-PEG4), DFT calculations can predict the activation energy for its reaction with a given alkyne, providing a quantitative measure of its click reactivity. The presence of the PEG linker is generally not expected to significantly alter the intrinsic electronic mechanism of the cycloaddition, though it may have an impact on the local concentration of reactants.

Similarly, the amide coupling reaction, which would follow the deprotection of the Boc groups, can be modeled using quantum chemistry. The reaction of the resulting primary amines with an activated carboxylic acid (e.g., an acyl chloride or an NHS ester) proceeds through a well-defined pathway involving nucleophilic attack of the amine on the carbonyl carbon. Quantum chemical calculations can determine the energy barriers for these steps, helping to predict reaction rates and potential side reactions.

| Reaction | Computational Method | Key Findings from Literature |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Density Functional Theory (DFT) | The copper(I) catalyst significantly lowers the reaction barrier and controls the regioselectivity. researchgate.netacs.org The mechanism can proceed through mono- or dinuclear copper intermediates. researchgate.net |

| Amide Bond Formation | Density Functional Theory (DFT) | The reaction pathway involves a tetrahedral intermediate. The activation energy is dependent on the nature of the activated carboxylic acid and the nucleophilicity of the amine. |

In silico Prediction of Multi-valent Binding Properties in Conjugates

A primary application of N-(Azido-PEG4)-N-bis(BocNH-PEG4) is in the creation of multivalent molecules. After deprotection of the Boc groups and conjugation of targeting ligands to the two resulting amines, the molecule can simultaneously bind to multiple receptor sites. In silico methods are powerful tools for predicting the binding affinity and selectivity of such multivalent conjugates. nih.gov

The process of predicting multivalent binding typically involves molecular docking and MD simulations. youtube.comnih.govrsc.org Initially, the targeting ligand is docked to its receptor to determine the optimal binding pose and estimate the monovalent binding affinity. Then, a model of the bivalent conjugate, based on the N-(Azido-PEG4)-N-bis(BocNH-PEG4) scaffold, is constructed. The flexibility and length of the PEG4 arms are critical parameters in this model, as they determine the ability of the two ligands to simultaneously reach their binding sites on the target. nih.gov

Detailed Research Findings:

Theoretical models of multivalent binding have shown that the enhancement in binding affinity (the "avidity") is highly dependent on the linker length and flexibility. nih.gov If the linker is too short, the two ligands may not be able to bind simultaneously. If it is too long, there can be an entropic penalty. Computational models can be used to predict the optimal linker length for a given system. nih.gov Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the trajectories from MD simulations to provide a more accurate estimate of the binding free energy of the multivalent conjugate compared to simple docking scores. rsc.org These in silico predictions can guide the rational design of multivalent ligands with enhanced potency and specificity. nih.govnih.govmdpi.com

| Parameter | Influence on Multivalent Binding | Computational Assessment |

| Linker Length (PEG4) | Determines the reach and ability to span multiple binding sites. | Molecular modeling and geometric analysis. |

| Linker Flexibility | Allows for conformational adjustments to optimize binding. | Molecular dynamics simulations. |

| Ligand Orientation | Affects the ability of each ligand to engage its binding pocket. | Molecular docking and MD simulations. |

| Binding Affinity (Avidity) | The overall strength of the multivalent interaction. | Free energy calculations (e.g., MM/PBSA). |

Future Research Directions and Emerging Challenges

Development of Next-Generation Orthogonally Functionalized PEG Linkers

The demand for increasingly complex bioconjugates, such as antibody-drug conjugates (ADCs) with multiple payloads or imaging agents with targeting ligands, necessitates the development of more sophisticated and versatile linkers. Future research will focus on creating next-generation PEG linkers with multiple, truly orthogonal functional groups. This will allow for the controlled, stepwise attachment of different molecules in a specific order and orientation.

A significant area of development is the design of cleavable linkers. acs.orgnih.gov These linkers can be engineered to break apart under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), releasing a payload at the target site. Research is focused on expanding the portfolio of cleavage strategies to respond to a wider range of biological triggers. nih.gov The development of linkers that are cleavable during sample preparation can also simplify the analytical characterization of complex bioconjugates, a significant bottleneck in the field. nih.gov This approach allows for the independent analysis of the biologic and the attached PEG chain, making it easier to determine critical quality attributes like the precise site of PEG attachment. acs.orgnih.gov

Furthermore, the synthesis of heterobifunctional and, more ambitiously, heterotrifunctional or tetrafunctional linkers is a key goal. nih.gov These linkers would possess distinct reactive groups, each capable of participating in a different, non-interfering conjugation reaction. This would enable the construction of highly defined, multi-component systems on a single PEG scaffold, moving beyond the capabilities of linkers like N-(Azido-PEG4)-N-bis(BocNH-PEG4).

Exploration of Alternative Bio-orthogonal Chemistries and Protecting Group Strategies

While the azide (B81097) group on N-(Azido-PEG4)-N-bis(BocNH-PEG4) is designed for "click chemistry," a robust and widely used bio-orthogonal reaction, the field is actively exploring other chemistries to expand the toolkit for bioconjugation. nih.gov The inverse-electron-demand Diels-Alder cycloaddition between tetrazine and trans-cyclooctene (B1233481) (TCO) is one such alternative, noted for its exceptionally fast reaction kinetics, which is critical for in vivo pre-targeting applications. nih.gov Future research will likely focus on developing PEG linkers that incorporate these faster reacting moieties and exploring the synergy of using multiple, mutually orthogonal bio-orthogonal reactions on a single linker. nih.gov

The tert-butyloxycarbonyl (Boc) groups protecting the amines on the subject compound are acid-labile. While effective, there is a growing interest in alternative protecting group strategies to offer greater flexibility in synthesis design. beilstein-journals.org Research into base-labile protecting groups, for instance, could allow for deprotection and coupling steps to be performed in a single pot under basic conditions, significantly streamlining the synthesis of complex PEGylated molecules and reducing the use of harmful solvents. beilstein-journals.orgd-nb.info The development of a wider array of protecting groups with different sensitivities (e.g., to light, specific enzymes, or mild acids) will enable more complex, multi-step synthetic routes for creating advanced bioconjugates. researchgate.net

Additionally, while PEG is the gold standard due to its biocompatibility and non-immunogenicity, concerns about potential immune responses to PEGylated drugs have spurred research into alternatives. creativepegworks.comresearchgate.net Polymers such as hyperbranched polyglycerol (PG), polysarcosine (PSar), and various hydrophilic polymers are being investigated as potential substitutes that may offer improved biocompatibility or different pharmacokinetic profiles. researchgate.netbioprocessonline.comacs.org

| Linker/Polymer Type | Key Features & Advantages | Potential Applications | Research Focus |

| Cleavable PEG Linkers | Release payload at target site; simplify analysis. acs.orgnih.gov | Drug delivery; ADCs; research tools. | New cleavage triggers (pH, enzymes, light). nih.gov |

| Tetrazine/TCO | Extremely fast reaction kinetics. nih.gov | In vivo pre-targeting; rapid bioconjugation. | Integration into multifunctional linkers. |

| Base-Labile Protecting Groups | Enable one-pot synthesis; reduce solvent use. beilstein-journals.orgd-nb.info | Streamlined, sustainable synthesis of PEG reagents. | Screening for new base-labile groups. d-nb.info |

| PEG Alternatives (e.g., PG, PSar) | Potentially lower immunogenicity; biodegradable. researchgate.netbioprocessonline.com | Stealth liposomes; next-gen drug carriers. | Evaluating performance vs. PEG. researchgate.netacs.org |

Application in High-Throughput Screening and Combinatorial Chemistry for Research Tool Development

The structural design of linkers like N-(Azido-PEG4)-N-bis(BocNH-PEG4) is highly amenable to applications in high-throughput screening (HTS) and combinatorial chemistry. numberanalytics.com These techniques allow for the rapid synthesis and testing of vast libraries of molecules to identify new drug candidates or research tools. youtube.com Solid-phase synthesis, a cornerstone of combinatorial chemistry, relies on linkers to attach molecules to a solid support, enabling simplified purification by washing away excess reagents. numberanalytics.comslideshare.net

Advanced PEG linkers can be used to generate large libraries of bioconjugates where, for example, a targeting moiety is attached to the azide, and a diverse set of small molecules or peptides is attached to the deprotected amines. This allows researchers to systematically explore how different combinations affect biological activity. The ability to automate these processes is crucial, and well-designed linkers are key to enabling automated data analysis and HTS workflows. acs.orgnih.gov PEG linkers are also used directly in HTS protocols to study protein solubility, a critical attribute in the development of monoclonal antibodies and other protein therapeutics. nih.gov The future will see the design of PEG linkers specifically tailored for HTS applications, potentially incorporating features that facilitate rapid purification or detection.

Advancements in Scalable and Sustainable Synthesis of Complex PEG Reagents

A major challenge is the transition from synthesizing milligram quantities of a novel PEG reagent in a research lab to producing it at the kilogram scale required for clinical development and commercialization. biopharminternational.com The synthesis of a complex molecule like N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves multiple steps, each of which must be optimized for yield, purity, and cost-effectiveness. nih.govgoogle.com

Future research will focus heavily on developing more efficient and scalable synthetic routes. This includes minimizing the number of synthetic steps, avoiding costly chromatographic purification, and improving the yields of each reaction. nih.govnih.gov For instance, developing one-pot synthesis procedures, where multiple reactions occur sequentially in the same vessel, can significantly reduce costs and waste. beilstein-journals.org

Sustainability is also becoming a critical consideration. The development of "green" chemical processes that use less hazardous solvents and reagents and generate less waste is a key goal. biopharminternational.com This includes exploring enzymatic catalysis and other biocatalytic routes for installing PEG linkers, which can offer high specificity and milder reaction conditions compared to traditional chemical methods. creativepegworks.comacs.org

Addressing Challenges in the Characterization of Highly Heterogeneous and Large-Scale Conjugates

As the complexity of bioconjugates increases, so do the analytical challenges. acs.org The conjugation of PEG linkers to proteins or antibodies often results in a heterogeneous mixture of products with varying numbers of linkers attached at different sites. nih.gov This heterogeneity can significantly impact the efficacy and safety of a therapeutic and is a major concern for regulatory agencies. nih.gov

Characterizing these complex mixtures is a formidable task. nih.govresearchgate.net Techniques like mass spectrometry (MS) and chromatography are essential, but the large size and polydispersity of PEG chains can complicate data interpretation. acs.org Future advancements will require the development of more powerful analytical methods. This includes new mass spectrometry techniques capable of handling very large and complex molecules and improved chromatographic methods for better separation of different conjugated species. nih.gov